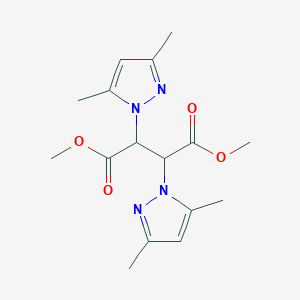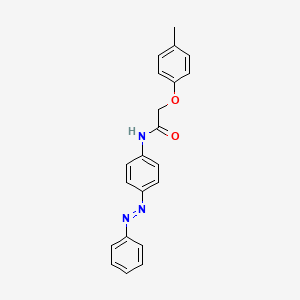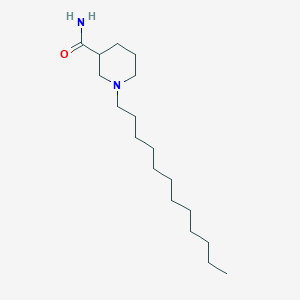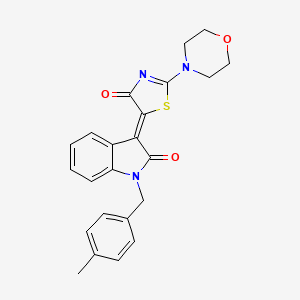
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester is a complex organic compound that features prominently in various chemical and industrial applications. This compound is characterized by its unique structure, which includes two pyrazole rings attached to a succinic acid backbone, esterified with methyl groups. The presence of the pyrazole rings imparts significant chemical reactivity and versatility, making it a valuable compound in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester typically involves the reaction of 3,5-dimethylpyrazole with succinic acid derivatives. One common method includes the esterification of succinic acid with methanol to form dimethyl succinate, followed by the nucleophilic substitution reaction with 3,5-dimethylpyrazole under acidic or basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The pyrazole rings can be oxidized to form corresponding pyrazole oxides.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole rings can be substituted with halogens or other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Corresponding alcohols.
Substitution: Halogenated pyrazole derivatives.
Aplicaciones Científicas De Investigación
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole structure.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole rings can form hydrogen bonds and π-π interactions with active sites, inhibiting enzyme activity or modulating receptor functions. The ester groups may also undergo hydrolysis, releasing active metabolites that contribute to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-butane: Similar structure but with a butane backbone.
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-propane: Similar structure but with a propane backbone.
Uniqueness
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester is unique due to its succinic acid backbone, which provides additional sites for chemical modification and enhances its versatility in various applications. The presence of two pyrazole rings also increases its potential for forming stable metal complexes and interacting with biological targets.
Propiedades
Número CAS |
101276-05-5 |
|---|---|
Fórmula molecular |
C16H22N4O4 |
Peso molecular |
334.37 g/mol |
Nombre IUPAC |
dimethyl 2,3-bis(3,5-dimethylpyrazol-1-yl)butanedioate |
InChI |
InChI=1S/C16H22N4O4/c1-9-7-11(3)19(17-9)13(15(21)23-5)14(16(22)24-6)20-12(4)8-10(2)18-20/h7-8,13-14H,1-6H3 |
Clave InChI |
BAAVLWJHXPSYOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C(C(C(=O)OC)N2C(=CC(=N2)C)C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967947.png)



![3-(3-methoxyphenyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11967962.png)

![4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11967968.png)

![Benzyl (2E)-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967982.png)



![3-cyclohexyl-4-[[2-(trifluoromethyl)benzylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11968022.png)
